molecular formula C6H17N5O2 B7852511 N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide

N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide

Cat. No.: B7852511
M. Wt: 191.23 g/mol
InChI Key: OHUBVPQNFCHIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a nitric oxide donor with a molecular weight of 191.23 Da and a molecular formula of C6H17N5O2 . This compound is significant due to its ability to release nitric oxide, which has various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylenetriamine NONOate is synthesized through the reaction of dipropylenetriamine with nitric oxide under controlled conditions. The reaction typically involves the use of a nitric oxide gas source and a solvent such as methanol or ethanol. The reaction is carried out at room temperature and monitored for the release of nitric oxide .

Industrial Production Methods

Industrial production of Dipropylenetriamine NONOate involves large-scale synthesis using similar methods as in the laboratory. The process is scaled up to produce significant quantities, ensuring high purity and consistency. The compound is stored under desiccating conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Dipropylenetriamine NONOate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various nitrogen oxides, amines, and substituted nitrogen compounds. These products have significant applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Dipropylenetriamine NONOate has numerous scientific research applications:

Mechanism of Action

Dipropylenetriamine NONOate exerts its effects by releasing nitric oxide, which is a potent signaling molecule. Nitric oxide interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway is involved in vasodilation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dipropylenetriamine NONOate include other nitric oxide donors such as:

  • Sodium nitroprusside
  • Nitroglycerin
  • Isosorbide dinitrate

Uniqueness

Dipropylenetriamine NONOate is unique due to its specific release profile of nitric oxide, which has a half-life of approximately 3 hours at 37°C. This controlled release makes it particularly useful in research and therapeutic applications where sustained nitric oxide delivery is required .

Properties

IUPAC Name

N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N5O2/c7-3-1-5-10(6-2-4-8)11(13)9-12/h13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUBVPQNFCHIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN(CCCN)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)CN(CCCN)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.